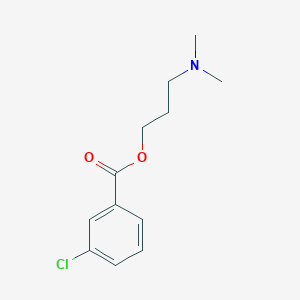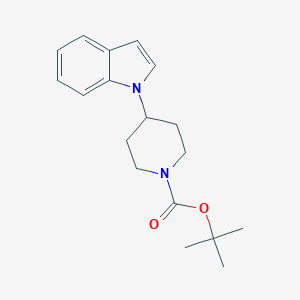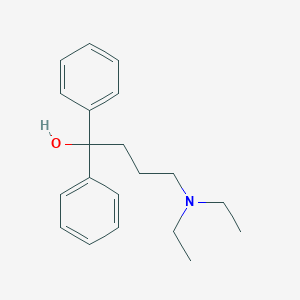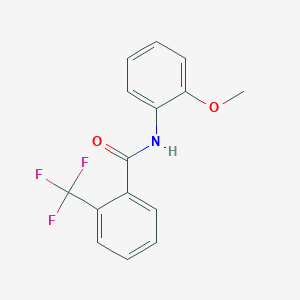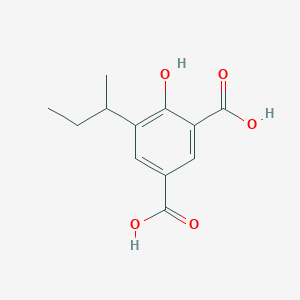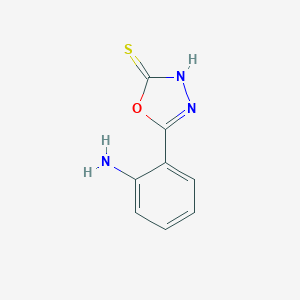
2-Butenamida, N-fenil-, (2E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Butenamide, N-phenyl-, (2E)-” also known as “(2E)-N-Phenyl-2-butenamide” is a chemical compound with the molecular formula C10H11NO . Its average mass is 161.200 Da and its monoisotopic mass is 161.084061 Da .
Molecular Structure Analysis
The molecular structure of “2-Butenamide, N-phenyl-, (2E)-” consists of a phenyl group attached to a butenamide group via a nitrogen atom . The double bond in the butenamide group is in the E configuration .Physical And Chemical Properties Analysis
“2-Butenamide, N-phenyl-, (2E)-” has a molecular weight of 161.2004 . More detailed physical and chemical properties were not found in the web search results.Mecanismo De Acción
The mechanism of action of 2-Butenamide, N-phenyl-, (2E)- is not fully understood. However, it has been proposed that it exerts its biological effects by inhibiting various enzymes and signaling pathways involved in inflammation and cancer development. It has also been suggested that it may act as an antioxidant by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 2-Butenamide, N-phenyl-, (2E)- exhibits various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the development of inflammation. It has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating various signaling pathways. Additionally, 2-Butenamide, N-phenyl-, (2E)- has been found to reduce oxidative stress by increasing the activity of antioxidant enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Butenamide, N-phenyl-, (2E)- in lab experiments is its low toxicity and high solubility in organic solvents. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 2-Butenamide, N-phenyl-, (2E)- is its instability under certain conditions, such as high temperatures and acidic or basic environments. This can make it difficult to work with in certain experimental setups.
Direcciones Futuras
There are several future directions for the research on 2-Butenamide, N-phenyl-, (2E)-. One potential area of research is the development of new drugs based on its anti-inflammatory and anticancer properties. Another potential area of research is the use of 2-Butenamide, N-phenyl-, (2E)- in the development of new materials, such as liquid crystals and polymers. Additionally, further studies are needed to fully understand the mechanism of action of 2-Butenamide, N-phenyl-, (2E)- and its potential applications in various fields.
Métodos De Síntesis
The synthesis of 2-Butenamide, N-phenyl-, (2E)- can be achieved through various methods, including the reaction of cinnamoyl chloride with aniline in the presence of a base, the reaction of cinnamic acid with aniline in the presence of a dehydrating agent, and the reaction of cinnamic acid with phenyl isocyanate. The most common method for synthesizing 2-Butenamide, N-phenyl-, (2E)- is the reaction of cinnamoyl chloride with aniline in the presence of triethylamine.
Aplicaciones Científicas De Investigación
Estudios de Dinámica Molecular
“Butenanilide” puede ser utilizado en estudios de dinámica molecular . Estos estudios implican el uso de simulaciones computacionales para analizar los movimientos físicos de átomos y moléculas. Las propiedades del compuesto, como su peso molecular y su estructura, lo hacen adecuado para tales estudios .
Diseño de Fármacos Basado en la Estructura
El compuesto también puede ser utilizado en diseño de fármacos basado en la estructura . Este es un método utilizado en química medicinal para descubrir nuevos medicamentos. El proceso implica el diseño de compuestos químicos basados en el conocimiento de la estructura 3D del objetivo biológico sobre el que se pretende que actúe el fármaco .
Cálculos de Energía Libre
“Butenanilide” puede ser utilizado en cálculos de energía libre . Estos cálculos son cruciales en varios campos de investigación, incluyendo la física, la química y la biología. Pueden ayudar a predecir fenómenos como la unión molecular, lo que es importante en el diseño de fármacos .
Refinamiento de Complejos de Cristales de Rayos X
El compuesto puede ser utilizado en el refinamiento de complejos de cristales de rayos X . Esto implica el uso de cristalografía de rayos X para determinar la estructura atómica y molecular de un cristal, a partir de la cual se pueden obtener las posiciones de los átomos en el cristal, sus enlaces químicos, su desorden y otra información diversa .
Estudios de Complejos Biomolécula-Ligando
“Butenanilide” puede ser utilizado en el estudio de complejos biomolécula-ligando . Esto implica el estudio de la interacción entre una biomolécula y un ligando, que puede ser una pequeña molécula o un ion que se une a la biomolécula. Esto es crucial para comprender la función biológica y para el diseño de fármacos
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Butenamide, N-phenyl-, (2E)- involves the reaction between N-phenylpropenamide and acetic anhydride in the presence of a catalyst.", "Starting Materials": [ "N-phenylpropenamide", "Acetic anhydride", "Catalyst" ], "Reaction": [ "Add N-phenylpropenamide and acetic anhydride to a reaction flask", "Add a catalyst to the reaction mixture", "Heat the reaction mixture under reflux for several hours", "Cool the reaction mixture and pour it into ice-cold water", "Extract the product with a suitable organic solvent", "Dry the organic layer over anhydrous sodium sulfate", "Filter the solution and evaporate the solvent to obtain the desired product" ] } | |
| 17645-30-6 | |
Fórmula molecular |
C10H11NO |
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
(E)-N-phenylbut-2-enamide |
InChI |
InChI=1S/C10H11NO/c1-2-6-10(12)11-9-7-4-3-5-8-9/h2-8H,1H3,(H,11,12)/b6-2+ |
Clave InChI |
BZSYYMAHNJHZCB-QHHAFSJGSA-N |
SMILES isomérico |
C/C=C/C(=O)NC1=CC=CC=C1 |
SMILES |
CC=CC(=O)NC1=CC=CC=C1 |
SMILES canónico |
CC=CC(=O)NC1=CC=CC=C1 |
Sinónimos |
2-ButenaMide, N-phenyl-, (2E)- |
Origen del producto |
United States |
Q1: Why is the Z stereochemistry of butenanilide derivatives crucial for high enantioselectivity in asymmetric Heck reactions?
A1: The Z stereochemistry of the butenanilide starting material is crucial for achieving high enantioselectivity during the asymmetric Heck cyclization. [, ] This is likely due to steric interactions in the transition state of the reaction. The specific orientation of the Z-olefin in proximity to the chiral catalyst (e.g., Pd-BINAP) allows for preferential formation of one enantiomer over the other.
Q2: What is the significance of using butenanilide derivatives in the synthesis of physostigmine?
A2: Butenanilide derivatives provide a versatile handle for constructing the tricyclic core of physostigmine and its analogs. [, ] The key step involves an intramolecular asymmetric Heck reaction, which forms a quaternary carbon center with high enantiomeric excess. This strategy allows access to either enantiomer of physostigmine by selecting the appropriate chiral ligand for the palladium catalyst.
Q3: Can the butenanilide strategy be extended to synthesize other complex molecules besides physostigmine?
A3: Yes, the asymmetric Heck cyclization of Z-butenanilides offers a general approach to synthesize various 3-alkyl-3-aryloxindoles, important structural motifs found in many bioactive compounds. [] Researchers have successfully incorporated a diverse range of aryl and heteroaryl substituents onto the oxindole core, highlighting the method's versatility.
Q4: Are there any limitations to the types of substituents compatible with this asymmetric Heck cyclization?
A4: While generally broadly applicable, certain substituents can impact the efficiency and enantioselectivity of the Heck cyclization. [] For instance, aryl substituents bearing ortho-nitro or basic amine groups are not well-tolerated, likely due to their potential to coordinate with the palladium catalyst and interfere with the reaction. Extremely bulky substituents may also hinder the cyclization process.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


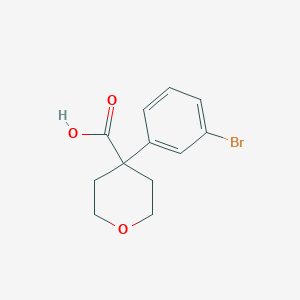
![2-[2-(1H-Benzimidazol-2-yl)ethyl]-1H-benzimidazole](/img/structure/B182022.png)
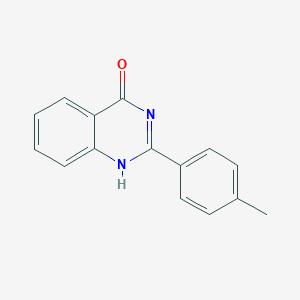
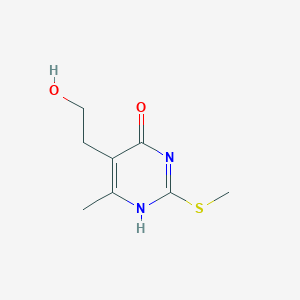


![7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B182030.png)
